(3-HEX-5-ENYL-OXIRANYL)-METHANOL
Overview
Description
[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol: is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. This compound features an oxirane (epoxide) ring and a hexenyl side chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol typically involves the epoxidation of alkenes. One common method is the reaction of hex-5-en-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hexenyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the epoxide to form various substituted products.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, acidic or basic conditions
Major Products Formed:
Oxidation: Diols, aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Amino alcohols, thioethers
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the preparation of various functionalized compounds.
Biology and Medicine: The compound’s epoxide ring is a key structural motif in many biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the epoxide functionality is crucial for biological activity .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol involves the reactivity of its epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where the epoxide ring is opened to form more stable products .
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites in enzymes and proteins, leading to covalent modifications that can alter their function. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol
- [3-(Pent-4-EN-1-YL)oxiran-2-YL]methanol
- [3-(But-3-EN-1-YL)oxiran-2-YL]methanol
Comparison: Compared to its analogs, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol has a longer alkyl chain, which can influence its reactivity and physical properties. The presence of the hexenyl side chain can also affect the compound’s solubility and interaction with other molecules.
Uniqueness: The unique combination of the epoxide ring and the hexenyl side chain makes [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds.
Biological Activity
(3-HEX-5-ENYL-OXIRANYL)-METHANOL, also known by its CAS number 116003-90-8, is an organic compound with the molecular formula and a molecular weight of 156.22 g/mol. This compound features a unique oxirane (epoxide) structure that may contribute to its biological properties. Research into its biological activity is still emerging, and this article aims to compile the available data, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
CAS Number | 116003-90-8 |
Synonyms | (3-hex-5-enyloxiran-2-yl)methanol, 2-Oxiranemethanol, 3-(5-hexen-1-yl)- |
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, particularly in pharmacology and biochemistry. Its oxirane structure suggests potential reactivity with biological macromolecules, which could lead to diverse biological effects.
The mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Attack : The epoxide group can undergo nucleophilic attack by nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Its interaction with cellular receptors could influence signaling pathways related to inflammation or cell proliferation.
Case Study 1: Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that oxirane-containing compounds can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.
Case Study 2: Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,2-Epoxyhexane | Epoxide | Antimicrobial properties |
4-Hydroxyhexene | Alcohol | Antioxidant activity |
3-Hexenyl acetate | Ester | Flavoring agent |
Safety and Toxicology
While preliminary studies suggest potential therapeutic benefits, safety assessments are crucial. The toxicological profile of this compound remains under investigation. Standard protocols should be followed to evaluate its safety for human use.
Properties
IUPAC Name |
(3-hex-5-enyloxiran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h2,8-10H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFEGVGRHWHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556714 | |
Record name | [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116003-90-8 | |
Record name | [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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